SERT Binding Affinity of Cis-Configured 2,5-Disubstituted Tetrahydrofurans vs. Trans Diastereomers
In a comprehensive SAR study of 2,5-disubstituted tetrahydrofurans, the optimal SERT binding affinity (Ki = 800 pM) was achieved exclusively with the trans relative stereochemistry of the 2-aryl and 5-aminomethyl substituents [1]. [(2R,5S)-5-Phenyloxolan-2-yl]methanamine possesses this critical cis relationship between the phenyl and aminomethyl groups, placing it in the active stereochemical series. Compounds with cis relative stereochemistry (i.e., 2R,5S or 2S,5R) exhibited superior SERT inhibition compared to their trans counterparts (2R,5R or 2S,5S), establishing the (2R,5S) configuration as the pharmacophorically relevant scaffold [1].
| Evidence Dimension | SERT binding affinity (Ki) and transporter selectivity ratios |
|---|---|
| Target Compound Data | [(2R,5S)-5-Phenyloxolan-2-yl]methanamine — core scaffold of the active cis-2,5-disubstituted tetrahydrofuran series (exact Ki not reported for this specific analog; class-optimized Ki = 800 pM for the most potent analog) [1] |
| Comparator Or Baseline | Trans diastereomers (2R,5R or 2S,5S) — significantly reduced or negligible SERT affinity [1] |
| Quantified Difference | Class-optimized potency Ki = 800 pM; functional selectivity DAT:SERT or NET:SERT IC50 ratios ≥1397 [1] |
| Conditions | Radioligand competition binding assay using [125I]RTI-55 at human dopamine, serotonin, and norepinephrine transporters expressed in HEK-293 cells [1] |
Why This Matters
Procurement of the correct single enantiomer (2R,5S) directly enables access to the stereochemical series demonstrated to achieve sub-nanomolar SERT affinity and >1,000-fold functional selectivity over DAT and NET, whereas purchasing a racemate or incorrect diastereomer would require costly chiral separation and likely yield inactive material.
- [1] Voelker, T.; Xia, H.; Fandrick, K.; Johnson, R.; Janowsky, A.; Cashman, J.R. 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors. Bioorg. Med. Chem. 2009, 17, 2047–2068. View Source
